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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzoic acid

Cat. No.: B184562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-5-nitrobenzoic acid (C₇H₅NO₅, CAS: 78238-14-9), a valuable building block in

pharmaceutical and organic synthesis. This document presents predicted Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR)

spectroscopy data. Detailed experimental protocols for obtaining such spectra are also

provided to facilitate replication and further research.

Data Presentation
The following tables summarize the predicted and characteristic spectroscopic data for 3-
Hydroxy-5-nitrobenzoic acid.

Table 1: Predicted ¹H-NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

10.32 Singlet -COOH

8.58 Triplet (t) Ar-H

8.42 Triplet (t) Ar-H

7.89 Triplet (t) Ar-H
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Predicted data obtained from various spectroscopic databases. Actual experimental values

may vary.

Table 2: Predicted ¹³C-NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

165.7 -COOH

158.2 C-OH

149.0 C-NO₂

133.5 C-H

123.0 C-H

118.5 C-H

112.9 C-COOH

Predicted data obtained from various spectroscopic databases. Actual experimental values

may vary.

Table 3: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration

3300-2500 (broad) O-H (Carboxylic Acid) Stretching

~3100 C-H (Aromatic) Stretching

~1700 C=O (Carboxylic Acid) Stretching

~1550 N-O (Nitro group) Asymmetric Stretching

~1350 N-O (Nitro group) Symmetric Stretching

Characteristic data based on the analysis of similar nitrobenzoic acid derivatives.[1]

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

183.02 [M]⁺ (Molecular Ion)

166.01 [M-OH]⁺

137.02 [M-NO₂]⁺

121.02 [M-COOH-OH]⁺

93.03 [C₆H₅O]⁺

Predicted fragmentation patterns based on the structure of the molecule.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-Hydroxy-5-
nitrobenzoic acid.

Materials:

3-Hydroxy-5-nitrobenzoic acid sample

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:
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For ¹H NMR, accurately weigh 5-10 mg of the 3-Hydroxy-5-nitrobenzoic acid sample.

For ¹³C NMR, a higher concentration is typically required; weigh 20-50 mg of the sample.

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (DMSO-

d₆ is often a good choice for benzoic acid derivatives due to their solubility).

Add a small drop of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number

of scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets

for each carbon environment. A larger number of scans will be necessary due to the lower

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and assign them to the

respective nuclei in the molecule.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Hydroxy-5-nitrobenzoic acid.

Materials:

3-Hydroxy-5-nitrobenzoic acid sample

Potassium bromide (KBr), IR grade

Mortar and pestle

Pellet press

FTIR Spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the

spectrum.

Weigh approximately 1-2 mg of the 3-Hydroxy-5-nitrobenzoic acid sample and about

100-200 mg of dry KBr.

Grind the sample and KBr together in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer a portion of the powder into the pellet-forming die of a hydraulic press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.
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Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

Data Analysis:

Identify the major absorption bands in the spectrum.

Correlate the observed wavenumbers with known functional group frequencies to confirm

the presence of hydroxyl, carboxylic acid, and nitro groups, as well as the aromatic ring.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Hydroxy-5-
nitrobenzoic acid.

Materials:

3-Hydroxy-5-nitrobenzoic acid sample

A suitable solvent (e.g., methanol, acetonitrile)

Mass Spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Procedure (Electron Impact - EI):

Sample Introduction:

Dissolve a small amount of the sample in a volatile solvent.

Introduce the sample into the ion source of the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

Ionization and Analysis:

In the EI source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated by the mass analyzer

based on their mass-to-charge (m/z) ratio.
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A detector records the abundance of each ion.

Data Interpretation:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

Propose fragmentation pathways that are consistent with the observed peaks and the

structure of 3-Hydroxy-5-nitrobenzoic acid. Common losses for this molecule include -

OH, -COOH, and -NO₂ groups.

Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like 3-Hydroxy-5-nitrobenzoic acid.
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General Workflow for Spectroscopic Analysis of a Solid Compound

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-5-nitrobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184562#spectroscopic-data-of-3-hydroxy-5-
nitrobenzoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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